2-(4-Methoxybenzoyl)-6-methoxypyridine
Overview
Description
2-(4-Methoxybenzoyl)-6-methoxypyridine is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Crystal Structure Analysis
The compound 2-methoxybenzoic acid, structurally related to 2-(4-Methoxybenzoyl)-6-methoxypyridine, is used in crystal structure analysis, revealing intricate details about molecular conformation and intermolecular interactions. For instance, in the crystal structure of a related compound, the dihedral angle between the carboxy group and its attached ring was meticulously measured, providing insights into molecular geometry and orientation (Qian & Liu, 2012).
2. Structural Characterization and Hydrogen Bonding Patterns
Structural characterization and hydrogen bonding patterns of related compounds are fundamental aspects of scientific research involving this compound. Studies have detailed the synthesis, molecular conformations, protonation sites, and distinctly different intermolecular hydrogen bonding patterns of related compounds, enhancing our understanding of their chemical behavior and potential applications (Böck et al., 2021).
3. Anti-Cancer Research
Compounds structurally similar to this compound have been investigated for their potential in anti-cancer therapy. For example, the metabolism of a novel anti-cancer agent structurally related to this compound was examined, revealing its major metabolic pathways and the formation of unique cyclic metabolites, which might influence its therapeutic efficacy (Lee et al., 2004).
4. Antibacterial Activity
Some derivatives of 2-methoxybenzoic acid, which share structural similarities with this compound, have demonstrated significant antibacterial activities. Research has explored their reactivity, structural determination, and evaluated their antibacterial potential, offering insights into their possible use in combating bacterial infections (Mohamed, 2007).
5. Novel Heterocyclic Systems
Studies on compounds closely related to this compound have led to the synthesis of novel heterocyclic systems. These systems exhibit unique chemical reactivity and may open new pathways for chemical synthesis and potential pharmacological applications (Deady & Devine, 2006).
Mechanism of Action
Target of Action
Similar compounds have been found to target bacterial cell division protein ftsz . FtsZ is a key functional protein in bacterial cell division and is considered a potential target for the development of novel antibacterial agents .
Mode of Action
Related compounds have been found to interact with their targets via nucleophilic addition-elimination mechanisms . This involves the compound reacting with a target molecule, leading to changes in the target’s structure and function .
Biochemical Pathways
Related compounds have been found to affect various strains of microorganisms, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Similar compounds have been used in solvent extraction and polymer membrane separation processes, suggesting that they may have favorable solubility and distribution characteristics .
Result of Action
Related compounds have been found to have antimicrobial activity, suggesting that they may lead to the inhibition of bacterial growth or viability .
Action Environment
Similar compounds have been found to react violently with water, suggesting that moisture in the environment could influence their stability and efficacy .
Future Directions
A compound with a similar structure, 2,6-Bis(4-Methoxybenzoyl)-Diaminopyridine, has been studied for its potential in solvent extraction and polymer membrane separation for the recovery of noble metal ions from aqueous solutions . This suggests potential future directions for the study and application of 2-(4-Methoxybenzoyl)-6-methoxypyridine.
Properties
IUPAC Name |
(4-methoxyphenyl)-(6-methoxypyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-11-8-6-10(7-9-11)14(16)12-4-3-5-13(15-12)18-2/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAQSIHZBMCQPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901231027 | |
Record name | (4-Methoxyphenyl)(6-methoxy-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901231027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187166-97-7 | |
Record name | (4-Methoxyphenyl)(6-methoxy-2-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Methoxyphenyl)(6-methoxy-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901231027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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